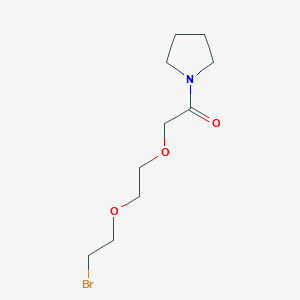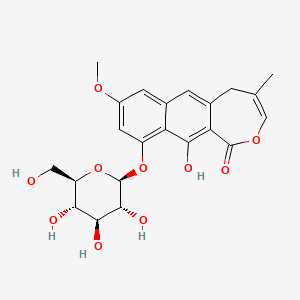
trans-Bis(tricyclohexylphosphine)(2-methylphenyl)nickel(II) chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Bis(tricyclohexylphosphine)(2-methylphenyl)nickel(II) chloride: is a nickel-based organometallic compound. It is known for its stability and effectiveness as a catalyst in various chemical reactions, particularly in organic synthesis. The compound has the molecular formula C43H73ClNiP2 and a molecular weight of 746.13 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of trans-Bis(tricyclohexylphosphine)(2-methylphenyl)nickel(II) chloride typically involves the reaction of nickel(II) chloride with tricyclohexylphosphine and 2-methylphenyl ligands in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and automated systems can enhance the production process .
化学反应分析
Types of Reactions: trans-Bis(tricyclohexylphosphine)(2-methylphenyl)nickel(II) chloride is involved in various types of reactions, including:
Oxidative Addition: The compound can undergo oxidative addition reactions, where it forms a bond with a substrate, increasing its oxidation state.
C-H Activation: It can activate carbon-hydrogen bonds, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
Cross-Coupling Reactions: The compound is widely used in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions are often complex organic molecules, including pharmaceuticals, agrochemicals, and polymers .
科学研究应用
Chemistry: In chemistry, trans-Bis(tricyclohexylphosphine)(2-methylphenyl)nickel(II) chloride is used as a catalyst in various organic synthesis reactions, enhancing reaction rates and selectivity .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s role in synthesizing complex organic molecules can indirectly contribute to the development of pharmaceuticals and biologically active compounds .
Industry: In the industrial sector, the compound is employed in the production of polymers, fine chemicals, and materials science .
作用机制
The mechanism of action of trans-Bis(tricyclohexylphosphine)(2-methylphenyl)nickel(II) chloride involves its role as a catalyst in facilitating various chemical reactions. The compound’s nickel center can undergo oxidative addition, reductive elimination, and migratory insertion, enabling the formation and breaking of chemical bonds . These processes are crucial in cross-coupling reactions and C-H activation .
相似化合物的比较
- trans-Bis(tricyclopentylphosphine)(2-methylphenyl)nickel(II) chloride
- trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride
Uniqueness: trans-Bis(tricyclohexylphosphine)(2-methylphenyl)nickel(II) chloride is unique due to its high stability and effectiveness as a catalyst. Its tricyclohexylphosphine ligands provide steric hindrance, enhancing the compound’s selectivity and reactivity in various chemical reactions .
属性
分子式 |
C43H75ClNiP2+ |
|---|---|
分子量 |
748.1 g/mol |
IUPAC 名称 |
chloronickel;methylbenzene;tricyclohexylphosphanium |
InChI |
InChI=1S/2C18H33P.C7H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*16-18H,1-15H2;2-5H,1H3;1H;/q;;-1;;+1/p+1 |
InChI 键 |
RVIRJWDDPXBWOV-UHFFFAOYSA-O |
规范 SMILES |
CC1=CC=CC=[C-]1.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.Cl[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]hexanoate](/img/structure/B11937599.png)
![2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B11937616.png)

![3-(1-Methylbenzimidazol-2-yl)-1-(3-phenylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11937631.png)

![1-Methyl-9-thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11937640.png)

![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11937648.png)


![4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B11937667.png)


![sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B11937693.png)
